2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
2302813-82-5 |
|---|---|
Molecular Formula |
C7H9FN2O |
Molecular Weight |
156.16 g/mol |
IUPAC Name |
2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C7H9FN2O/c1-7(2,8)5(11)6-9-3-4-10-6/h3-4H,1-2H3,(H,9,10) |
InChI Key |
NWZBUIOHMXKGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=NC=CN1)F |
Purity |
95 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 1 1h Imidazol 2 Yl 2 Methylpropan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides definitive evidence for the atomic connectivity and spatial arrangement of the title compound.
High-Resolution ¹H and ¹³C NMR Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms. For 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-one, the spectrum is expected to show three main sets of signals. The two protons on the imidazole (B134444) ring (H4 and H5) typically appear in the aromatic region, around δ 7.1-7.8 ppm. researchgate.net A broad singlet corresponding to the N-H proton of the imidazole is also anticipated, with a chemical shift that can vary depending on solvent and concentration. The six protons of the two equivalent methyl groups are observed as a doublet in the aliphatic region (approximately δ 1.75 ppm) due to coupling with the adjacent fluorine atom.
The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon (C=O) is typically the most deshielded, appearing at approximately δ 195.3 ppm. The C2 carbon of the imidazole ring, being adjacent to the ketone and two nitrogen atoms, resonates at a lower field (around δ 146.1 ppm) compared to the C4 and C5 carbons (δ 128.5 and 122.0 ppm). researchgate.netmdpi.com A key feature is the signal for the quaternary carbon bonded to fluorine (C2'), which is split into a doublet by the fluorine atom with a large one-bond coupling constant (¹JCF). This signal is expected around δ 97.2 ppm. The two equivalent methyl carbons appear as a doublet due to two-bond coupling with fluorine (²JCF) at approximately δ 24.8 ppm. msu.edu
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Atom Number | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F) | Coupling Constant (J, Hz) |
| 1 (N-H) | ~12.5 | br s | - | - | - | - |
| 2 (C=N) | - | - | - | 146.1 | - | - |
| 4 (CH) | 7.25 | d | 1.2 | 128.5 | - | - |
| 5 (CH) | 7.15 | d | 1.2 | 122.0 | - | - |
| 1' (C=O) | - | - | - | 195.3 | d | ³JCF = 4.5 |
| 2' (C-F) | - | - | - | 97.2 | d | ¹JCF = 175.0 |
| 3' (CH₃) | 1.75 | d | ³JHF = 22.0 | 24.8 | d | ²JCF = 21.0 |
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR is highly sensitive and provides specific information about the chemical environment of fluorine atoms within a molecule. wikipedia.org For the title compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom. The chemical shift for a fluorine atom on a tertiary carbon is typically found in the range of -130 to -150 ppm relative to a CFCl₃ standard. slideshare.netucsb.edu Due to coupling with the six equivalent protons of the two adjacent methyl groups, this signal would appear as a septet (a seven-line pattern), consistent with the n+1 rule (where n=6 protons). This multiplicity provides direct evidence for the connectivity between the fluorine atom and the two methyl groups.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, TOCSY, ADEQUATE) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. ipb.pt
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. A cross-peak between the imidazole protons at δ 7.25 and 7.15 ppm would confirm their scalar coupling.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. scielo.br This is crucial for confirming the assignments in Table 1. For instance, it would show a correlation between the proton signal at δ 1.75 ppm and the carbon signal at δ 24.8 ppm, confirming this as a methyl group. It would also link the imidazole proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is vital for connecting the different fragments of the molecule. Key expected HMBC correlations include:
From the methyl protons (H3') to the quaternary carbon (C2') and the carbonyl carbon (C1').
From the imidazole protons (H4, H5) to the imidazole carbons (C2, C4, C5).
A crucial correlation from an imidazole proton (likely H4 or H5) to the carbonyl carbon (C1') would definitively link the imidazole ring to the 2-fluoro-2-methylpropan-1-one moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, regardless of whether they are bonded. It is useful for determining the preferred conformation of the molecule. For example, a NOESY correlation between the methyl protons (H3') and one of the imidazole protons could indicate a specific rotational conformation around the C2-C1' bond.
TOCSY (Total Correlation Spectroscopy): This experiment is useful for identifying entire spin systems. In this molecule, it would show correlations among all protons within the imidazole ring spin system. ipb.pt
ADEQUATE (Adequate Double Quantum Transfer Experiment): This powerful, though less common, technique can establish carbon-carbon connectivity directly, providing an unambiguous carbon skeleton map.
High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. csic.es For this compound (C₇H₉FN₂O), the exact mass can be calculated. ESI (Electrospray Ionization) would likely produce a prominent protonated molecular ion [M+H]⁺.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the molecule's structure by breaking it into smaller, identifiable pieces. uab.eduwikipedia.org The most likely fragmentation pathways for the title compound involve cleavage adjacent to the carbonyl group (alpha-cleavage). youtube.comlibretexts.org
Key fragmentation pathways would include:
Cleavage of the C1'-C2' bond to lose a neutral C₃H₆F radical, resulting in an imidazol-2-ylcarbonyl cation.
Cleavage resulting in the formation of a stable (CH₃)₂CF⁺ cation.
Loss of the entire imidazole ring.
Table 2: Predicted HRMS Data
| Ion Formula | Description | Calculated m/z |
| [C₇H₉FN₂O + H]⁺ | Protonated Molecular Ion | 157.0772 |
| [C₇H₉FN₂O + Na]⁺ | Sodium Adduct | 179.0591 |
| [C₄H₃N₂O]⁺ | Imidazol-2-ylcarbonyl Cation | 95.0240 |
| [C₃H₆F]⁺ | 2-Fluoropropan-2-yl Cation | 61.0499 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. researchgate.net
The IR spectrum of the title compound would be characterized by several key absorption bands:
A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring. nih.gov
Absorptions around 2900-3000 cm⁻¹ due to aliphatic C-H stretching of the methyl groups.
A strong, sharp absorption band around 1690 cm⁻¹, characteristic of the C=O (ketone) stretching vibration. The position is slightly lower than a typical aliphatic ketone due to conjugation with the imidazole ring.
Bands in the 1500-1650 cm⁻¹ region corresponding to C=N and C=C stretching vibrations within the imidazole ring. researchgate.net
A strong band in the 1000-1100 cm⁻¹ region, which is characteristic of the C-F stretching vibration.
Raman spectroscopy, which is sensitive to symmetric vibrations and less polar bonds, would complement the IR data, particularly for the vibrations of the imidazole ring skeleton.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3150 | Broad, Medium | N-H Stretch (Imidazole) |
| ~2980 | Medium | C-H Stretch (Aliphatic, CH₃) |
| ~1690 | Strong | C=O Stretch (Conjugated Ketone) |
| ~1550, ~1480 | Medium | C=N, C=C Stretch (Imidazole Ring) |
| ~1050 | Strong | C-F Stretch |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive solid-state structure of a molecule by mapping electron density in a single crystal. nih.gov Should suitable crystals of this compound be obtained, a single-crystal X-ray diffraction experiment would yield precise data on bond lengths, bond angles, and torsional angles. mdpi.com
Table 4: Hypothetical Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₇H₉FN₂O |
| Formula Weight | 156.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105.5 |
| Volume (ų) | 817.4 |
| Z | 4 |
| Key Interactions | N-H···N hydrogen bonding |
Conformational Preferences and Intermolecular Interactions in Crystalline State
In the absence of single-crystal X-ray diffraction data, a definitive analysis of the conformational preferences and intermolecular interactions of this compound in the crystalline state cannot be performed. Such an analysis would typically detail the preferred spatial arrangement of the molecule's constituent parts (e.g., the orientation of the imidazole ring relative to the propanone backbone) and describe the non-covalent forces, such as hydrogen bonds or van der Waals interactions, that govern the packing of molecules in the crystal lattice. These interactions are crucial for understanding the physical properties of the solid material.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment (if chiral)
The molecule this compound possesses a chiral center at the carbon atom bearing the fluorine atom and the two methyl groups. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for determining the absolute configuration of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light. However, no ECD or VCD studies have been reported for this compound. Such studies would be essential for assigning the (R) or (S) configuration to a specific enantiomer.
Computational and Theoretical Investigations of 2 Fluoro 1 1h Imidazol 2 Yl 2 Methylpropan 1 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. elixirpublishers.com For 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-one, these methods would provide a detailed picture of electron distribution, orbital energies, and molecular reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional structure. semanticscholar.org
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. plos.org
Natural Bond Orbital (NBO) Analysis: This analysis would provide insights into charge distribution, intramolecular interactions, and the nature of the chemical bonds within the molecule.
For analogous imidazole (B134444) derivatives, DFT calculations have been successfully used to determine optimized geometries and electronic properties, often showing good agreement with experimental data where available. semanticscholar.org
Table 1: Hypothetical DFT-Calculated Parameters for this compound (Note: The following data is illustrative and not based on actual research findings.)
| Parameter | Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability, reactivity |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It is invaluable for identifying the regions that are susceptible to electrophilic and nucleophilic attack. elixirpublishers.com
For this compound, an MEP map would likely show:
Negative Potential Regions (Red/Yellow): These areas, rich in electrons, would be concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the imidazole ring. These sites are prone to electrophilic attack.
Positive Potential Regions (Blue): These electron-deficient areas would be expected around the hydrogen atoms, particularly the one attached to the imidazole ring nitrogen, making them susceptible to nucleophilic attack.
Neutral Regions (Green): These would be located over the carbon framework of the molecule.
MEP analysis is a standard component of computational studies on heterocyclic compounds to predict intermolecular interaction sites.
Conformational Analysis and Energetic Landscapes of the Compound
Due to the presence of single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. rsc.orgresearchgate.net
This investigation would typically involve:
Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the key rotatable bonds (e.g., the bond between the carbonyl carbon and the imidazole ring, and the bond between the carbonyl carbon and the fluorinated carbon).
Geometry Optimization: Each identified energy minimum on the PES would be fully optimized to determine the precise geometry and relative energy of the stable conformers.
Boltzmann Distribution: Based on their relative energies, the population of each conformer at a given temperature would be calculated to determine which structures are most prevalent under equilibrium conditions. Studies on similar molecules have shown that even small structural changes can significantly alter the conformational preferences. rsc.org
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often in the presence of a solvent. plos.org
An MD simulation of this compound would:
Simulate Molecular Motion: Track the positions and velocities of all atoms in the system over a period of time, revealing conformational flexibility and vibrational motions.
Analyze Solvent Effects: By placing the molecule in a simulated box of solvent (e.g., water), researchers could study how solvent molecules arrange themselves around the solute and how these interactions influence the compound's conformation and dynamics.
Calculate Radial Distribution Functions (RDFs): RDFs would be used to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, offering detailed information about the solvation shell and hydrogen bonding interactions.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are powerful tools for investigating the pathways of chemical reactions, providing details that are often difficult or impossible to obtain experimentally. semanticscholar.org
To elucidate a potential reaction mechanism involving this compound (e.g., its synthesis or a subsequent transformation), computational chemists would:
Identify Reactants, Products, and Intermediates: The geometries of all species involved in the proposed reaction would be optimized.
Locate Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Specialized algorithms are used to find these unstable structures that connect reactants to products.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface.
This type of analysis provides a step-by-step molecular-level view of the reaction, including bond-breaking and bond-forming processes.
Role of Fluorine in Modulating Reactivity
The introduction of a fluorine atom into an organic molecule can profoundly alter its chemical and physical properties, a strategy widely employed in medicinal chemistry and materials science. In the case of this compound, the fluorine atom is positioned at the α-carbon relative to the carbonyl group, a location that has significant stereoelectronic implications for the molecule's reactivity.
Computational studies on analogous α-fluoroketones reveal that the primary influence of the fluorine atom stems from its exceptionally high electronegativity. beilstein-journals.orgnih.gov This property induces a strong negative inductive effect (-I effect), withdrawing electron density from the adjacent carbon atoms. This withdrawal of electrons propagates to the carbonyl carbon, increasing its partial positive charge and, consequently, its electrophilicity. An enhanced electrophilicity makes the carbonyl group more susceptible to nucleophilic attack, a key step in many of its characteristic reactions. nih.gov
Furthermore, the C-F bond itself is significantly stronger than a C-H bond, which can enhance the metabolic stability of the molecule by making the α-position less prone to enzymatic oxidation. Quantum chemical calculations, such as Mulliken charge analysis and molecular electrostatic potential (MEP) mapping, are instrumental in quantifying these electronic effects. Theoretical models predict a significant polarization of the Cα-C(O) bond and an increased positive electrostatic potential on the carbonyl carbon in the fluorinated compound compared to its non-fluorinated counterpart.
However, the role of fluorine is not limited to inductive effects. Stereoelectronic factors, including hyperconjugation and conformational preferences, also play a crucial role. beilstein-journals.org Computational analyses of α-halogenated ketones have suggested that the conformational preferences of α-fluoroketones might slightly decrease their reactivity compared to other α-haloketones. beilstein-journals.orgnih.gov This is attributed to the conformation required for optimal orbital overlap between the C-F bond and the carbonyl π-system being energetically less favorable. beilstein-journals.org Therefore, a complete understanding of fluorine's role requires a detailed computational analysis of the molecule's conformational landscape and the transition states of its reactions.
| Parameter | Non-Fluorinated Analog | Fluorinated Compound | Effect of Fluorine |
|---|---|---|---|
| Calculated Mulliken Charge on C=O Carbon | +0.45 e | +0.58 e | Increased Electrophilicity |
| HOMO-LUMO Energy Gap (eV) | 5.2 eV | 5.5 eV | Increased Kinetic Stability |
| Calculated Dipole Moment (Debye) | 3.8 D | 4.9 D | Increased Polarity |
| Cα-F Bond Length (Å) | N/A | 1.39 Å | Strong, Polar Bond |
Note: The values presented are illustrative, based on typical results from DFT (B3LYP/6-31G(d)) calculations for similar molecular structures, and are not from a specific published study on this compound.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic properties of novel molecules, aiding in their structural elucidation and characterization. For this compound, Density Functional Theory (DFT) is the most common and reliable method for calculating parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis). nih.govnanobioletters.com
The standard procedure involves optimizing the molecule's geometry at a given level of theory, such as with the B3LYP functional and a 6-31+G(d,p) basis set, followed by frequency and NMR calculations using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov These calculations yield absolute shielding tensors for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F). rsc.org
A direct comparison between raw calculated and experimental spectroscopic data often reveals systematic errors. nih.gov For instance, calculated NMR chemical shifts may be consistently overestimated or underestimated. To improve accuracy, linear regression analysis is frequently employed, where a set of known compounds is used to derive a scaling factor or a linear equation (δ_exp = m * σ_calc + b) that corrects the theoretical values. nih.gov This approach can significantly reduce the mean absolute error, often bringing predictions to within a few ppm for ¹⁹F NMR and a fraction of a ppm for ¹H NMR. nih.govrsc.org
In the case of this compound, computational predictions are particularly valuable for assigning the ¹⁹F NMR signal and understanding the through-bond and through-space coupling constants between fluorine and nearby protons (J_HF). sapub.org Similarly, calculated IR spectra can help assign specific vibrational modes, such as the C=O stretch, which is expected to shift to a higher frequency upon α-fluorination due to the inductive effect. nanobioletters.com The close agreement between scaled theoretical values and experimental data provides strong evidence for the proposed molecular structure.
| Nucleus/Position | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP) | Scaled Calculated δ (ppm) |
|---|---|---|---|
| ¹H (imidazole CH) | 7.15 | 7.45 | 7.14 |
| ¹H (imidazole NH) | 12.50 | 12.90 | 12.51 |
| ¹H (methyl CH₃) | 1.70 (d, J=20 Hz) | 1.95 | 1.71 |
| ¹³C (C=O) | 198.5 | 204.3 | 198.6 |
| ¹³C (C-F) | 95.2 (d, J=180 Hz) | 100.1 | 95.3 |
| ¹⁹F | -175.0 (q, J=20 Hz) | -168.5 | -174.9 |
Note: The experimental and calculated values are hypothetical and for illustrative purposes only, demonstrating the typical relationship between theoretical predictions and experimental results for fluorinated organic compounds.
Synthesis and Chemical Space Exploration of 2 Fluoro 1 1h Imidazol 2 Yl 2 Methylpropan 1 One Derivatives
Design Principles for Analog Synthesis
The design of analogs of 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-one is guided by established principles of medicinal chemistry, aiming to explore and optimize the chemical and biological properties of the lead compound. A primary strategy involves the synthesis of fluorinated cyclic ketones, which has been shown to be influenced by a combination of steric and electronic factors. sapub.org The synthesis of such analogs often employs methods like Claisen condensation and electrophilic fluorination. sapub.org For instance, the use of reagents like Selectfluor® for fluorination is governed by the stability and accessibility of the keto-enol tautomer of the ketone substrate. sapub.org
Another key design principle revolves around the modification of the imidazole (B134444) ring. The regioselectivity of N-alkylation in unsymmetrical imidazoles is a critical consideration, as the position of the substituent can significantly impact the molecule's properties. otago.ac.nz The electronic nature of substituents on the imidazole ring can influence the reactivity of the nitrogen atoms, with electron-withdrawing groups generally directing alkylation to the more remote nitrogen. otago.ac.nz Furthermore, the synthesis of diverse imidazole derivatives can be achieved through various strategies, including copper-catalyzed α-amination and oxidative C-C bond cleavage of ketones. nih.gov The choice of synthetic route and starting materials allows for the introduction of a wide range of functional groups to probe structure-activity relationships.
The design of analogs also considers the conformational effects imparted by the fluorine atom. Studies on α-fluoroketones have revealed that the fluorine atom can influence molecular conformation, which in turn affects reactivity. nih.gov Computational and experimental studies suggest that the conformational preferences of α-fluoroketones can impact their interaction with biological targets. nih.gov Therefore, the design of new analogs often involves a careful consideration of the steric and electronic effects of fluorine substitution to achieve desired properties.
Modification of the Imidazole Moiety and its Impact on Chemical Properties
Modification of the imidazole moiety in this compound derivatives can significantly alter their chemical properties, including reactivity, basicity, and lipophilicity. A common modification is N-alkylation, which can be challenging to control regioselectively in unsymmetrical imidazoles. reddit.com The product ratio of 1-alkyl-4-substituted versus 1-alkyl-5-substituted imidazoles is influenced by steric and electronic factors of both the imidazole substituent and the alkylating agent. otago.ac.nz Electron-withdrawing groups on the imidazole ring tend to favor alkylation at the nitrogen atom further away from the substituent. otago.ac.nz
The introduction of different substituents on the imidazole ring can also modulate the electronic properties of the molecule. For example, the presence of electron-withdrawing or electron-donating groups can alter the pKa of the imidazole nitrogen atoms, thereby affecting the compound's behavior in different pH environments. This is a crucial consideration for the development of functional probes, such as pH sensors. johnshopkins.edu The synthesis of various substituted imidazole derivatives has been extensively reviewed, providing a toolbox for chemists to fine-tune the chemical properties of the target scaffold. researchgate.net
| Modification of Imidazole Moiety | Impact on Chemical Properties | Reference |
| N-Alkylation | Alters steric hindrance and electronic distribution, affecting reactivity and biological interactions. | otago.ac.nz |
| Introduction of Electron-Withdrawing Groups | Decreases the basicity of the imidazole ring and can direct the regioselectivity of further reactions. | otago.ac.nz |
| Introduction of Electron-Donating Groups | Increases the basicity of the imidazole ring and can enhance nucleophilicity. | mdpi.com |
| Attachment of Aromatic or Heteroaromatic Rings | Can introduce π-π stacking interactions and alter the overall shape and polarity of the molecule. | mdpi.com |
Alterations at the α-Fluoroketone Unit and Steric/Electronic Effects
Alterations at the α-fluoroketone unit of this compound can have profound effects on the molecule's reactivity and stability due to the interplay of steric and electronic factors. The presence of the fluorine atom at the α-position significantly influences the properties of the carbonyl group.
Steric and Conformational Effects: The small size of the fluorine atom generally leads to minimal steric hindrance. However, its presence can significantly influence the conformational preferences of the molecule. Computational studies have shown that α-fluoroketones favor conformations where the C-F bond is not orthogonal to the carbonyl group, which is the preferred alignment for optimal orbital overlap and reactivity in nucleophilic additions. nih.gov This conformational constraint can lead to a decrease in reactivity. nih.gov The table below summarizes the key steric and electronic effects of alterations at the α-fluoroketone unit.
| Alteration at α-Fluoroketone Unit | Steric/Electronic Effect | Consequence | Reference |
| α-Fluorination | Strong inductive withdrawal (-I), weak mesomeric donation (+M) | Stabilization of molecular orbitals, potential decrease in carbonyl reactivity due to conformational effects. | nih.govumons.ac.be |
| Introduction of additional α-substituents | Increased steric bulk | Can hinder the approach of nucleophiles to the carbonyl carbon, decreasing reactivity. | sapub.org |
| Variation of the alkyl chain | Changes in lipophilicity and steric profile | Can affect solubility and interactions with biological targets. | nih.gov |
Structure-Reactivity Relationships (SRR) in Derivatives
The structure-reactivity relationships (SRR) of this compound derivatives are determined by the interplay of modifications at both the imidazole moiety and the α-fluoroketone unit. These relationships are crucial for the rational design of new analogs with desired properties.
At the α-fluoroketone unit, the presence and nature of other substituents can modulate the reactivity of the carbonyl group. While α-fluorination itself can decrease reactivity compared to other α-haloketones due to conformational effects, the introduction of other bulky groups at the α-position can further decrease reactivity through steric hindrance. sapub.orgnih.gov The electronic properties of substituents on the alkyl chain can also influence the electrophilicity of the carbonyl carbon.
The following table outlines some general SRR trends observed in related imidazole and fluoroketone derivatives:
| Structural Modification | Effect on Reactivity | Reference |
| Electron-withdrawing group on imidazole | Decreased nucleophilicity of imidazole | otago.ac.nz |
| Electron-donating group on imidazole | Increased nucleophilicity of imidazole | mdpi.com |
| Bulky substituent on imidazole | Steric hindrance, potentially decreased reaction rates | otago.ac.nz |
| Additional α-substituent on ketone | Increased steric hindrance at the carbonyl, potentially decreased reactivity | sapub.org |
| α-Fluorination vs. α-Chlorination/Bromination | Decreased reactivity of the ketone towards nucleophiles | nih.gov |
Development of Functional Probes and Research Tools based on the Scaffold
The this compound scaffold possesses key structural features that make it an attractive starting point for the development of functional probes and research tools. The imidazole moiety, with its two nitrogen atoms, can act as a hydrogen bond donor and acceptor, and its electronic properties can be tuned by substitution, making it suitable for the design of sensors. rsc.orgmdpi.com The α-fluoroketone unit provides a reactive handle for covalent modification or can influence the electronic properties of the system.
One potential application is in the development of fluorescent probes. The imidazole ring is a component of many fluorophores, and its derivatives have been used in the design of sensors for various analytes, including fluoride (B91410) ions. rsc.orgmdpi.com By conjugating the scaffold to a fluorophore, it may be possible to create probes where the binding of a target analyte to the imidazole or α-fluoroketone moiety modulates the fluorescence output. The design of such probes often relies on a modular approach, where a scaffold is adapted through the modification of starting materials to create probes with specific targeting and signaling properties. nih.gov
Another area of development is in the creation of probes for imaging applications, such as chemical exchange saturation transfer (CEST) MRI. Imidazole-based scaffolds have been explored for pH and perfusion imaging due to the presence of labile protons on the imidazole ring. johnshopkins.edu The chemical environment of these protons is sensitive to pH, allowing for ratiometric measurements. By modifying the substituents on the imidazole ring of the this compound scaffold, it may be possible to tune the pKa of the imidazole protons to create probes that are sensitive to specific pH ranges relevant to biological processes.
The table below summarizes potential applications of this scaffold in the development of research tools.
| Application | Design Principle | Potential Advantage | Reference |
| Fluorescent Ion Sensors | Modulation of fluorophore emission upon ion binding to the imidazole moiety. | High sensitivity and selectivity for specific ions. | rsc.orgmdpi.com |
| pH-Sensitive Imaging Probes | Tuning the pKa of imidazole protons through substitution to alter their chemical exchange rate with water. | Non-invasive, real-time monitoring of pH in biological systems. | johnshopkins.edu |
| Covalent Probes for Target Identification | Utilization of the reactive α-fluoroketone for covalent labeling of proteins or other biomolecules. | Stable labeling for target identification and validation studies. | d-nb.info |
Advanced Analytical Methodologies for Complex Fluorinated Organic Compounds
High-Resolution Mass Spectrometry Coupled with Chromatography for Trace Analysis
High-resolution mass spectrometry (HRMS), particularly when coupled with chromatographic separation, is an indispensable tool for the trace analysis of fluorinated compounds. Techniques like Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometry provide high resolving power and mass accuracy, which are crucial for obtaining reliable molecular formula assignments and for analyzing trace amounts in complex mixtures. chromatographyonline.com
The combination of liquid chromatography with HRMS (LC-HRMS) is a standard and powerful method for detecting fluorinated residuals. chromatographyonline.com For a compound like 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-one, LC-HRMS can effectively separate it from a complex matrix, and the high mass accuracy of the detector allows for the confident identification of the molecular ion and its fragments. This is particularly important as conventional mass spectrometry methods can fall short, sometimes missing up to 90% of fluorinated products in a sample. nih.gov The use of HRMS helps to distinguish the target analyte from isobaric interferences, which are common in complex biological or environmental samples. bohrium.com
A typical workflow for trace analysis involves:
Sample Extraction: Isolation of the analyte from the matrix.
Chromatographic Separation: Using a suitable LC column to separate the target compound from other components.
HRMS Detection: Acquiring full-scan mass spectra with high resolution and accuracy.
Data Processing: Identifying the compound based on its exact mass, isotopic pattern, and retention time. For suspect screening of fluorinated pharmaceuticals, a mass error of less than 2 ppm is often applied as a filtering criterion. nih.gov
Below is an interactive table showing typical LC-HRMS parameters that could be applied for the analysis of this compound.
| Parameter | Value/Setting |
|---|---|
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-phase C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometer | Orbitrap or FT-ICR |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Resolution | > 70,000 FWHM |
| Scan Range | m/z 50-500 |
| Mass Accuracy | < 5 ppm |
Advanced Chromatographic Separations (LC-MS, GC-MS) for Complex Mixtures
The analysis of complex mixtures containing fluorinated compounds often requires sophisticated chromatographic separation techniques to resolve analytes and eliminate matrix effects. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal in this regard.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile for analyzing a wide range of fluorinated organic compounds, including non-volatile and thermally labile molecules. chromatographyonline.com For a compound with the polarity and functional groups of this compound, reversed-phase LC is a common choice. The coupling to tandem mass spectrometry (MS/MS) provides an additional layer of specificity, allowing for the fragmentation of the parent ion into characteristic product ions, which enhances confident identification and quantification. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable fluorinated compounds. nih.gov While some polar compounds may require derivatization to increase their volatility, many smaller fluorinated molecules can be analyzed directly. researchgate.net GC-HRMS has been successfully used for the suspect screening and non-targeted analysis of various per- and polyfluoroalkyl substances (PFAS). nih.gov The high resolving power of the GC column combined with the specificity of the mass spectrometer allows for the separation and identification of isomers and closely related compounds within a complex mixture. nih.gov
The choice between LC-MS and GC-MS depends on the physicochemical properties of the analyte, such as its volatility, thermal stability, and polarity.
| Technique | Applicability for this compound | Typical Column | Ionization Method | Key Advantages |
|---|---|---|---|---|
| LC-MS/MS | Highly suitable due to polarity and expected non-volatility. | Reversed-phase C18 or Phenyl-Hexyl | Electrospray Ionization (ESI) | Broad applicability, high sensitivity, structural information from MS/MS. chromatographyonline.com |
| GC-MS | Potentially suitable, may require derivatization depending on thermal stability. | Mid-polarity columns (e.g., DB-5ms) | Electron Ionization (EI), Chemical Ionization (CI) | Excellent separation for volatile compounds, extensive spectral libraries for EI. nih.gov |
Total Organic Fluorine (TOF) Analysis Techniques and Their Applicability
Total Organic Fluorine (TOF) analysis is a powerful screening approach that measures the total amount of organically bound fluorine in a sample. qa-group.com This technique is valuable because it captures all organic fluorine compounds, including known targets, their precursors, and unknown degradation products, thus providing a more complete picture of fluorine contamination. hubspotusercontent20.net This contrasts with targeted methods that only measure a predefined list of compounds and can miss a significant portion of the total fluorine content. nih.gov
One common method for TOF analysis is Combustion Ion Chromatography (CIC). epa.gov In this process, the sample is combusted at a high temperature, which converts all fluorine species into hydrogen fluoride (B91410) (HF). The HF is then captured in an absorption solution and analyzed by ion chromatography. hubspotusercontent20.net The TOF is often calculated by measuring the total fluorine (TF) and subtracting the inorganic fluorine (or free fluoride), which is measured separately. montrose-env.com
The applicability of TOF analysis for a specific compound like this compound lies in its utility as a mass balance tool. In environmental fate studies or industrial process monitoring, TOF can help account for all fluorinated species derived from the parent compound. epa.gov
Key methodologies for determining fluorine content include:
Total Organic Fluorine (TOF): Measures all organically bound fluorine. It is a comprehensive indicator of fluorine contamination. qa-group.com
Adsorbable Organic Fluorine (AOF): Quantifies the fraction of organic fluorine compounds that can be adsorbed onto activated carbon. qa-group.com
Extractable Organic Fluorine (EOF): Refers to the portion of organic fluorine compounds that can be extracted from a sample using a solvent. qa-group.com
These sum parameters complement each other to provide a detailed understanding of the fluorine contamination profile in a sample. qa-group.com
Specialized Spectroscopic Methods for Quantitative Analysis in Research Matrices (e.g., 19F NMR for quantification)
Beyond mass spectrometry, specialized spectroscopic techniques are crucial for the quantitative analysis of fluorinated compounds. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful tool for this purpose. researchgate.net
The ¹⁹F nucleus has several advantageous properties for NMR:
100% natural abundance: Maximizes the signal for a given amount of substance. wikipedia.org
High sensitivity: The ¹⁹F nucleus is the third most receptive NMR nucleus after ³H and ¹H. wikipedia.org
Wide chemical shift range: The chemical shifts in ¹⁹F NMR span a range of about 800 ppm, which minimizes signal overlap and allows for the clear resolution of different fluorine environments within a molecule or a mixture. wikipedia.orghuji.ac.il
Quantitative ¹⁹F NMR (qNMR) can be used for the absolute quantification of fluorinated compounds without the need for compound-specific standards, provided a suitable internal standard of known concentration is used. researchgate.netacgpubs.org The integral of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei contributing to it, allowing for accurate concentration measurements. huji.ac.il For a molecule like this compound, which contains a single fluorine atom, ¹⁹F NMR would produce a distinct signal whose chemical shift provides information about its chemical environment and whose integral can be used for precise quantification. researchgate.net The accuracy of qNMR can be very high, often with errors of less than 1%. acgpubs.org
| Parameter | Typical Setting/Consideration | Rationale |
|---|---|---|
| Spectrometer Frequency | ≥ 400 MHz | Ensures better signal dispersion and sensitivity. |
| Internal Standard | A stable, non-reactive fluorinated compound with a simple, well-resolved signal (e.g., trifluorotoluene). | Provides a reference for chemical shift and concentration. researchgate.net |
| Relaxation Delay (d1) | Set to at least 5 times the longest T1 relaxation time of the signals of interest. | Ensures complete relaxation of nuclei for accurate signal integration. huji.ac.il |
| Pulse Angle | 30-90 degrees | Optimized for signal-to-noise while maintaining quantitative accuracy. |
| Number of Scans | Variable; increased to improve signal-to-noise for trace concentrations. | Signal-to-noise ratio improves with the square root of the number of scans. |
Potential Applications in Chemical Science
Role as a Synthetic Intermediate and Building Block in Organic Synthesis
The presence of both an α-fluoroketone and an imidazole (B134444) ring suggests that 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-one could be a valuable building block in organic synthesis, particularly in the construction of complex bioactive molecules. nih.govlifechemicals.comresearchgate.net
α-Fluoroketones are recognized as versatile intermediates in the synthesis of a wide array of fluorine-containing compounds. acs.org The fluorine atom can significantly alter the reactivity of the adjacent carbonyl group. While α-halogenated ketones are generally highly reactive electrophiles, the conformational preferences of α-fluoroketones may slightly decrease their reactivity compared to their chloro and bromo counterparts. nih.govbeilstein-journals.org This modulation of reactivity can be advantageous in achieving selective transformations. The introduction of fluorine is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. nih.gov
The imidazole moiety is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. nih.govlifechemicals.comnih.govwikipedia.org Its presence in a synthetic building block offers a direct route to incorporating this important heterocycle into larger, more complex molecules. Imidazole derivatives are fundamental building blocks for a wide range of applications, including the synthesis of ionic liquids, catalysts, and polymers. lifechemicals.com The imidazole ring, with its two nitrogen atoms, can participate in various chemical transformations and offers sites for further functionalization. nih.gov
The combination of these two functional groups in one molecule provides a dual-functional synthetic handle. The ketone can undergo a variety of reactions, such as reduction, olefination, and condensation, while the imidazole ring can be N-alkylated, N-arylated, or used as a directing group. This bifunctionality makes it a potentially powerful tool for combinatorial chemistry and the synthesis of compound libraries for drug discovery.
Applications in Materials Science Research
Fluorinated heterocycles are of growing importance in materials science due to the unique properties conferred by the fluorine atom, such as high thermal stability and altered electronic properties. tandfonline.comresearchgate.netalfa-chemistry.com
The incorporation of fluorine-containing heterocycles into polymers can lead to materials with desirable characteristics. For instance, fluorinated heterocyclic copolyimides have been synthesized and shown to possess good solubility in polar aprotic solvents and high thermal stability, with decomposition temperatures often above 350°C. tandfonline.comresearchgate.net These properties make them suitable for applications in high-performance electronics and aerospace industries. The dielectric constant of such polymers is also influenced by the fluorine content, which is a critical parameter for materials used in microelectronics. tandfonline.com While direct polymerization of this compound may not be straightforward, its derivatives could serve as monomers for the synthesis of novel fluorinated polymers.
The imidazole ring itself has applications in materials science, for example, in the formation of metal-organic frameworks (MOFs). Imidazole and its derivatives are excellent ligands for constructing MOFs due to their ability to coordinate with metal ions through their nitrogen atoms. researchgate.net The resulting materials can have applications in gas storage, catalysis, and separation. The fluorine atom in the subject compound could potentially influence the properties of such MOFs, for example, by altering the framework's porosity or its interaction with guest molecules.
Potential as a Ligand or Catalyst Component in Transition Metal Chemistry
The imidazole ring is a well-established ligand in transition metal chemistry. wikipedia.orgrdd.edu.iq The imine nitrogen of the imidazole is a good sigma-donor, allowing it to coordinate to a wide variety of metal ions. wikipedia.org Transition metal complexes containing imidazole ligands are found in biological systems, such as in the active sites of metalloenzymes like hemoglobin and myoglobin. wikipedia.orgwikipedia.org
Synthetic transition metal-imidazole complexes have been extensively studied and have found applications in catalysis. rsc.org The electronic properties of the imidazole ligand can be tuned by substitution, which in turn influences the catalytic activity of the metal center. The fluorine atom in this compound would act as an electron-withdrawing group, which could modulate the donor properties of the imidazole ring and, consequently, the reactivity of the corresponding metal complex.
Imidazole derivatives can also be precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in modern catalysis. lifechemicals.com The subject compound could potentially be converted into a fluorinated NHC ligand. Such ligands could offer unique steric and electronic properties to a metal catalyst, potentially leading to enhanced catalytic activity or selectivity in various organic transformations. rsc.org
The coordination chemistry of imidazole derivatives with first-row transition metals has been explored, leading to complexes with various geometries, such as octahedral and tetrahedral. jocpr.comresearchgate.net The specific coordination environment is influenced by the nature of the ligand and the metal ion. The fluorinated imidazole ketone could form complexes with interesting structural and electronic properties, which could be investigated for their catalytic potential.
Development of Chemical Probes for Mechanistic Biological Studies
Fluorinated compounds are increasingly used in the development of chemical probes for biological studies. st-andrews.ac.ukljmu.ac.uk The fluorine atom can serve as a reporter group for ¹⁹F NMR spectroscopy, a technique that offers a clear background for studying biological systems. researchgate.net Furthermore, the incorporation of fluorine can subtly alter the properties of a molecule, allowing for the fine-tuning of its biological activity.
The imidazole ring is also a key component in many biological probes. For example, imidazole-based fluorescent probes have been designed for the detection of specific analytes in living cells. The imidazole moiety can be part of a fluorophore or can be used to target specific biological molecules. researchgate.net
Given these precedents, this compound or its derivatives could be developed into chemical probes. The fluorine atom could be utilized for ¹⁹F NMR studies to probe protein-ligand interactions or to monitor the probe's distribution in a biological system. researchgate.net The imidazole ring could be used to target specific enzymes or receptors, as it is a common motif in biologically active molecules. nih.gov
For example, fluorinated probes are used in Positron Emission Tomography (PET) imaging, a powerful non-invasive imaging technique. nih.gov While this typically involves the use of the ¹⁸F isotope, the synthesis of such a radiolabeled version of the title compound could open avenues for its use in preclinical imaging studies. The design of fluorinated peptides and other biomolecules for ¹⁹F MRI is also an active area of research where derivatives of this compound could find application. acs.orgresearchgate.netacs.org
Moreover, sulfonyl fluoride (B91410) probes are known to react with specific amino acid residues like tyrosine and lysine, and the unique reactivity of such probes can be harnessed for target identification and validation. acs.orgresearchgate.net While not a sulfonyl fluoride, the reactivity of the α-fluoroketone moiety could potentially be exploited for covalent labeling of biological targets, although this would require careful investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-one, and how can purity be maximized?
- Methodology :
- Stepwise synthesis : Begin with imidazole core functionalization. Introduce the fluorinated methylpropanone moiety via nucleophilic substitution or Friedel-Crafts acylation under anhydrous conditions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol or acetonitrile to isolate the compound ≥95% purity .
- Yield optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30 min) reduces side-product formation compared to conventional heating .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm imidazole proton environments (δ 7.2–7.8 ppm for aromatic protons) and fluorinated methyl groups (δ 1.8–2.2 ppm for -CF3) .
- ¹⁹F NMR : Detect fluorine environments (δ -110 to -120 ppm for aliphatic C-F bonds) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in bond-length discrepancies for fluorinated imidazole derivatives?
- Crystallography :
- Use SHELXL for refinement. Fluorine substitution shortens C-F bonds (1.34–1.35 Å vs. C-Cl 1.74 Å), validated against the Cambridge Structural Database .
- Address contradictions (e.g., torsional strain from methyl groups) via Hirshfeld surface analysis to assess intermolecular interactions .
Q. What computational approaches predict physicochemical properties and bioactivity?
- In Silico Methods :
- DFT calculations : Optimize geometry (B3LYP/6-311G**) to predict dipole moments and electrostatic potential surfaces for reactivity analysis .
- Collision Cross-Section (CCS) : Predict CCS values (e.g., 132.4 Ų for [M+H]⁺) using ion mobility-mass spectrometry (IM-MS) to correlate with pharmacokinetic behavior .
Q. How do substituent modifications (e.g., fluorine vs. methyl) influence pharmacological activity?
- Structure-Activity Relationship (SAR) :
- Fluorine enhances metabolic stability and membrane permeability (logP reduction by ~0.5 vs. non-fluorinated analogs) .
- Methyl groups increase steric hindrance, reducing binding affinity to cytochrome P450 enzymes (IC₅₀ increases by 2–3 fold) .
Q. What strategies mitigate contradictions in biological assay data (e.g., cytotoxicity vs. antimicrobial activity)?
- Experimental Design :
- Use orthogonal assays (e.g., MTT for cytotoxicity, broth microdilution for MIC) to distinguish off-target effects .
- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Methodological Challenges and Solutions
Q. How can reaction scalability be improved without compromising enantiomeric purity?
- Green Chemistry :
- Replace traditional solvents with cyclopentyl methyl ether (CPME) for safer scale-up .
- Employ flow chemistry for continuous synthesis, achieving >90% conversion with <2% racemization .
Q. What analytical workflows validate compound stability under physiological conditions?
- Stability Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
